molecular formula C25H23N3O B11595693 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11595693
M. Wt: 381.5 g/mol
InChI Key: RBTNFIJOADRVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indoloquinoxaline core, which is a fusion of indole and quinoxaline structures, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-propoxybenzylamine with 9-methylindole-2,3-dione in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the indoloquinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce partially or fully reduced quinoxaline compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline stands out due to its unique indoloquinoxaline core, which combines the structural features of both indole and quinoxaline. This fusion imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

9-methyl-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O/c1-3-14-29-23-11-7-4-8-18(23)16-28-22-13-12-17(2)15-19(22)24-25(28)27-21-10-6-5-9-20(21)26-24/h4-13,15H,3,14,16H2,1-2H3

InChI Key

RBTNFIJOADRVJA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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